molecular formula C19H21N3O2 B213828 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide

Cat. No. B213828
M. Wt: 323.4 g/mol
InChI Key: QQUAVRMFKZVPIK-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DMF belongs to the class of pyrazole derivatives and has been found to possess anti-inflammatory, antioxidant, and immunomodulatory properties.

Mechanism of Action

The exact mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide can also inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide has been found to have various biochemical and physiological effects. It can increase the levels of glutathione, a potent antioxidant, in cells. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide can also reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide can modulate the activity of immune cells such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good stability under various conditions. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide is also soluble in various solvents, which makes it suitable for use in different assays. However, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide has some limitations as well. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide. One area of interest is the development of novel N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide in other diseases such as cancer and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanisms of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide involves the reaction of 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid with 5-methylfuran-2-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. Research has shown that N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide can modulate the immune system and reduce inflammation, which makes it a promising candidate for treating autoimmune diseases.

properties

Product Name

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-12-5-8-16(9-6-12)11-22-15(4)18(14(3)21-22)20-19(23)17-10-7-13(2)24-17/h5-10H,11H2,1-4H3,(H,20,23)

InChI Key

QQUAVRMFKZVPIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=C(O3)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=C(O3)C)C

Origin of Product

United States

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